Sodium hydrogen sulfate

Overview

Description

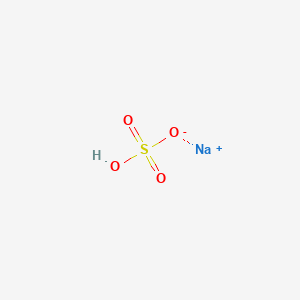

Sodium hydrogen sulfate, also known as sodium bisulfate, is an inorganic compound with the chemical formula NaHSO₄. It is a white, crystalline solid that is highly soluble in water. This compound is an acid salt formed by the partial neutralization of sulfuric acid by an equivalent of sodium base, typically in the form of either sodium hydroxide or sodium chloride . This compound is commonly used in various industrial and household applications due to its acidic properties.

Preparation Methods

Industrial-Scale Production via the Mannheim Process

The Mannheim process remains the cornerstone of large-scale sodium hydrogen sulfate production. This method involves the reaction of sodium chloride (NaCl) with concentrated sulfuric acid (H₂SO₄) under controlled conditions:

2\text{SO}4 \rightarrow \text{NaHSO}_4 + \text{HCl} \quad \Delta H < 0 \, \text{(exothermic)}

Key operational parameters include:

-

Temperature : Maintained between 150–250°C to optimize reaction kinetics while minimizing side reactions.

-

Reactant Ratios : A 1:1 molar ratio of NaCl to H₂SO₄ ensures complete conversion, though excess H₂SO₄ (5–10%) is often used to drive the reaction forward .

-

Product Isolation : The molten NaHSO₄ is spray-cooled to form anhydrous granules, which are hygroscopic and require airtight packaging .

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 150–250°C | Maximizes HCl gas evolution |

| H₂SO₄ Concentration | 93–98% | Reduces water content in final product |

| Cooling Rate | 10–15°C/min | Prevents crystal agglomeration |

This process yields ~85–90% pure NaHSO₄ , with hydrogen chloride (HCl) gas captured for hydrochloric acid production .

Sustainable Synthesis from Industrial Byproducts

Recent advancements prioritize waste valorization, particularly using byproducts from the coal chemical industry and lithium extraction :

Coal Chemical Slag Utilization

Solid slag rich in sodium sulfate (Na₂SO₄) reacts with sulfuric acid to precipitate NaHSO₄:

2\text{SO}4 + \text{H}2\text{SO}4 \rightarrow 2\text{NaHSO}_4

Advantages :

-

Reduces landfill waste from coal processing.

-

Achieves 95% conversion efficiency at 80°C with stoichiometric H₂SO₄ .

Lithium Salt Production Byproducts

Sodium sulfate generated during lithium carbonate refinement is converted to NaHSO₄ via acid digestion:

2\text{SO}4 + \text{H}2\text{SO}4 \rightarrow 2\text{NaHSO}_4

This method aligns with circular economy principles, though impurities (e.g., residual Li⁺) necessitate post-synthesis purification .

Laboratory-Scale Preparation for Analytical Applications

In academic settings, NaHSO₄ is prepared via acid-base titration to ensure precise molarity:

-

Weighing : 3.0–3.3 g of anhydrous NaHSO₄ is dissolved in 100 mL deionized water .

-

Titration : The solution is standardized against a 0.1M NaOH solution using phenolphthalein as an indicator .

4 + \text{NaOH} \rightarrow \text{Na}2\text{SO}4 + \text{H}2\text{O}

Critical Factors :

-

Purity of Reagents : ACS-grade H₂SO₄ and NaCl minimize side reactions.

-

Ambient Humidity Control : <40% RH prevents hygroscopic absorption during weighing .

Byproduct Recovery in Mineral Acid Production

NaHSO₄ is isolated as a byproduct during the synthesis of hydrocyanic acid (HCN) and perchloric acid (HClO₄) :

2\text{SO}4 \rightarrow \text{NaHSO}4 + \text{HCN} \uparrow

2\text{SO}4 \rightarrow \text{NaHSO}4 + \text{HClO}4

Challenges :

-

Co-produced acids (HCN, HClO₄) require specialized gas handling systems.

-

Yields depend on distillation efficiency to separate volatile acids .

Comparative Analysis of Synthesis Routes

| Method | Reactants | Temperature (°C) | Yield (%) | Purity (%) | Applications |

|---|---|---|---|---|---|

| Mannheim Process | NaCl, H₂SO₄ | 150–250 | 85–90 | 93–97 | Industrial pH control |

| Coal Slag Digestion | Na₂SO₄, H₂SO₄ | 80 | 95 | 90–92 | Waste valorization |

| Laboratory Titration | NaHSO₄ (solid), H₂O | 25 | 99.5 | 99.9 | Analytical standards |

Chemical Reactions Analysis

Neutralization to Normal Salts

NaHSO₄ reacts stoichiometrically with hydroxides to yield neutral salts:

Conditions : Room temperature, aqueous medium .

Formation of Mixed Salts

With potassium hydroxide under mild heating (42°C):

Further heating produces double salts (e.g., NaKSO₄) .

HCl Gas Production

At high temperatures (450–800°C), NaHSO₄ reacts with NaCl:

Application : Industrial HCl synthesis .

Reactions with Metal Oxides

NaHSO₄ acts as an acidic sulfate source in oxide reactions. For example, with copper(II) oxide:

Conditions : Heating to 450°C .

Thermal Decomposition

Pyrolysis at 250°C produces sodium pyrosulfate:

| Decomposition Parameter | Value |

|---|---|

| Temperature | 250°C (482°F) |

| Product | Na₂S₂O₇ |

| Byproduct | H₂O |

Acid-Base Behavior in Solution

In aqueous solution, NaHSO₄ dissociates to release H⁺ ions:

This property enables its use as a pH adjuster and catalyst in organic reactions .

Reactivity with Carbonates

NaHSO₄ reacts vigorously with carbonates, producing CO₂:

Scientific Research Applications

Chemical Properties and Characteristics

Sodium hydrogen sulfate (NaHSO₄) is a colorless crystalline solid that is highly soluble in water. When dissolved, it dissociates into sodium ions (Na⁺), hydrogen ions (H⁺), and sulfate ions (SO₄²⁻). This property makes it effective for applications that require pH regulation without imparting a sour taste, which is particularly beneficial in food products .

Food Industry

This compound serves multiple roles in the food industry:

- Acidifier : It is used as an acidifier in various food products, including beverages, confectionery, and sauces. Its ability to lower pH without affecting flavor makes it preferable over other acids like citric or malic acid. Typical usage levels include:

- Antimicrobial Agent : It is involved in the preparation of acidified sodium chlorite, which serves as an antimicrobial washing solution for food products .

Water Treatment

In water treatment applications, this compound is utilized to adjust pH levels for effective chlorination in swimming pools and spas. It helps maintain optimal water quality by preventing the growth of harmful microorganisms while ensuring safe swimming conditions .

Agriculture

This compound has several agricultural applications:

- Animal Feed Additive : It is approved as a general-use feed additive to control ammonia levels in livestock operations and improve animal health by acidifying urine to reduce the formation of urinary stones in pets .

- Soil Treatment : Used as a flocculant agent in soil and water quality testing kits, it aids in clarifying water by aggregating suspended particles for easier removal .

Industrial Uses

This compound finds extensive use in various industrial processes:

- Metal Finishing : It acts as a cleaning agent and surface treating agent in metal finishing processes, enhancing the quality of metal surfaces .

- Textiles : In the textile industry, it is applied to create "burnout velvet" by selectively degrading cellulose fibers from fabrics .

- Cleaning Products : this compound is a key ingredient in many commercial cleaning products due to its ability to lower pH and enhance cleaning efficacy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across its applications:

- A study on its use in poultry feed demonstrated significant reductions in Campylobacter and Salmonella levels, highlighting its role in enhancing food safety within agricultural practices .

- Research involving flue gas desulfurization systems showed that this compound can improve handling properties of by-products while reducing environmental impacts associated with sulfur dioxide emissions .

Summary Table of Applications

| Application Area | Specific Use | Typical Concentration |

|---|---|---|

| Food Industry | Acidifier for beverages and sauces | 0.06% - 0.4% |

| Water Treatment | pH adjustment for chlorination | Varies |

| Agriculture | Ammonia control in animal feed | General use |

| Industrial Cleaning | Surface treatment and metal finishing | Varies |

| Textile Processing | Creating burnout effects on fabrics | Varies |

Mechanism of Action

Sodium hydrogen sulfate exerts its effects primarily through its acidic properties. When dissolved in water, it ionizes to produce sodium ions, hydrogen ions, and sulfate ions . The hydrogen ions contribute to the acidic nature of the solution, which can catalyze various chemical reactions. In organic reactions, this compound acts as a catalyst by providing an acidic environment that facilitates the esterification process .

Comparison with Similar Compounds

- Sodium sulfate (Na₂SO₄)

- Potassium bisulfate (KHSO₄)

- Calcium bisulfate (Ca(HSO₄)₂)

Comparison: Sodium hydrogen sulfate is unique due to its ability to act as both an acid and a salt. Unlike sodium sulfate, which is neutral, this compound has acidic properties that make it useful in pH adjustment and as a catalyst in organic reactions. Potassium bisulfate and calcium bisulfate share similar acidic properties but differ in their solubility and specific applications .

Biological Activity

Sodium hydrogen sulfate (NaHSO₄), also known as sodium bisulfate, is a colorless crystalline compound widely recognized for its applications in various industries, particularly in food processing and water treatment. This article delves into the biological activity of this compound, focusing on its chemical properties, safety evaluations, and potential health effects based on diverse research findings.

This compound is highly soluble in water and dissociates into sodium ions (Na⁺), hydrogen ions (H⁺), and sulfate ions (SO₄²⁻) upon dissolution. Its low pKa value of approximately 1.99 indicates its strength as an acid compared to other food acids, allowing it to effectively lower pH levels in food products without imparting a sour taste, which is beneficial for product stability and flavor enhancement .

Table 1: Comparison of pKa Values of Common Food Acids

| Compound | pKa Value |

|---|---|

| This compound | 1.99 |

| Phosphoric Acid | 2.16 |

| Lactic Acid | 3.08 |

| Citric Acid | 3.14 |

| Malic Acid | 3.40 |

| Acetic Acid | 4.75 |

Applications in Food and Health

This compound is utilized as an acidifier in various food categories, including beverages, processed cheeses, and sauces. Its unique properties allow for lower usage levels compared to traditional acids while maintaining effective pH control . Typical use levels range from 0.05% to 0.4% depending on the food type.

Case Study: Safety Evaluation by JECFA

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound's safety and established acceptable daily intake (ADI) levels based on ion concentrations in the human diet. The committee found no significant adverse effects at typical consumption levels, supporting its use in food applications .

Toxicological Studies and Health Effects

Research has shown that this compound can exhibit various biological activities depending on dosage and exposure routes. In animal studies, high concentrations have led to adverse effects such as decreased body weight and organ lesions . Notably, a study indicated that dietary administration of this compound at concentrations above 1000 ppm resulted in significant health issues, including growth stunting and organ atrophy .

Table 2: Observed Effects of this compound in Animal Studies

| Concentration (ppm) | Observed Effects |

|---|---|

| 0 | No adverse effects |

| 1000 | Decreased body weight |

| 2500 | Growth stunting, organ atrophy |

| ≥5000 | Severe histological lesions |

Genotoxicity and Carcinogenic Potential

This compound has been subjected to genotoxicity testing with mixed results. While some studies indicated an increase in sister chromatid exchanges and chromosomal aberrations in vitro, others found no evidence of carcinogenicity in long-term studies with rodents . The compound's mutagenic potential appears limited to specific conditions, emphasizing the need for careful dosage management.

Q & A

Basic Research Questions

Q. How is sodium hydrogen sulfate utilized as a drying agent in lipid extraction protocols?

this compound is employed to remove residual water in lipid-rich matrices (e.g., milk). After solvent extraction, anhydrous NaHSO₄ is added to the organic phase, filtered, and evaporated. This method minimizes water interference in subsequent GC-MS or LC-MS analyses .

Q. What stoichiometric considerations are critical when preparing standardized NaHSO₄ solutions for acid-base titrations?

Calculate molar mass (120.0603 g/mol) and account for its monoprotic nature (releases one H⁺ ion in aqueous solutions). Validate purity via gravimetric analysis or cross-titration with 0.01 N H₂SO₄, as per USP protocols .

Q. Which analytical techniques are suitable for quantifying NaHSO₄ in environmental samples?

Use ion chromatography (IC) for dissolved sulfate or DESI-MS for solid-phase detection. For DESI-MS, PTFE surfaces enhance sensitivity, with a detection limit of 30 ng for sulfate clusters (e.g., [NaSO₄(Na₂SO₄)]⁻ at m/z 239) .

Q. How does NaHSO₄ function in derivatization reactions for amine detection?

It catalyzes acetyl chloride derivatization of primary amines (e.g., histamine in biofluids), improving volatility for GC-MS. Optimize reaction pH (2–3) and temperature (60°C) to minimize side reactions .

Advanced Research Questions

Q. How can sulfide interference be mitigated during isotopic analysis of sulfate in aqueous samples?

For δ³⁴S or δ¹⁸O measurements, strip dissolved sulfide (>0.01 mg/L) using nitrogen gas to prevent isotopic contamination. Follow USGS protocols for sulfate isolation and isotopic ratio mass spectrometry (IRMS) .

Q. What experimental designs resolve contradictory detection limits for sulfate across analytical platforms?

Cross-validate DESI-MS (LOD: 30 ng) with LC-MS/MS or pressurized liquid extraction (PLE). Adjust matrix modifiers (e.g., sodium lactate in microbial assays) to enhance signal consistency .

Q. How does ionic radius influence sulfate cluster formation in DESI-MS?

Smaller ionic radii (e.g., Na⁺ vs. NH₄⁺) reduce solvation energy, increasing cluster ion abundance (e.g., [NaSO₄]⁻ vs. [HSO₄]⁻). Calibrate with sodium sulfate standards to account for matrix effects .

Q. What role does NaHSO₄ play in Fenton reaction optimization for hydroxyl radical generation?

As a proton donor, NaHSO₄ lowers pH to stabilize Fe²⁺, enhancing H₂O₂ activation. Monitor radical yield via spin-trapping EPR with DMPO and validate using UV-Vis kinetics .

Q. How can microbial conversion of NaHSO₄ to H₂S be optimized for sulfur cycle studies?

Use percolator-style fermentors with sodium lactate (≥20 g/L) as a carbon source. Achieve yields up to 7.13 g H₂S/L/24h by modulating hydraulic retention time and microbial consortia .

Q. What statistical methods address correlations between sulfate levels and environmental variables?

Apply Spearman’s rank correlation for non-normal data (e.g., sulfate vs. pH in groundwater). Use multivariate regression to isolate confounding factors like organic matter lability .

Q. Methodological Challenges and Solutions

Q. How to handle NaHSO₄’s hygroscopicity in solid-phase reaction setups?

Store under argon and pre-dry at 110°C for 2 hours. Use in situ dehydration with molecular sieves during reactions to prevent hydrolysis .

Q. What are the pitfalls in quantifying sulfate clusters via DESI-MS?

Surface adsorption on non-PTFE substrates (e.g., glass) reduces sensitivity. Pre-treat samples with ion-pairing agents (e.g., tetrabutylammonium) to stabilize clusters .

Q. How to integrate NaHSO₄ into microbial fuel cells for sulfur recovery?

Design dual-chamber reactors with sulfate-reducing bacteria in the anode. Monitor H₂S production electrochemically and optimize COD/sulfate ratios for maximum coulombic efficiency .

Properties

IUPAC Name |

sodium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQBSYUUJJSRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaSO4, NaHSO4, HNaO4S | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | sodium bisulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033983 | |

| Record name | Sodium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bisulfate, aqueous solution is a white crystalline solid dissolved in water. It is corrosive to metals and tissue., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, odourless crystals or granules, White crystals dissolved in water; [CAMEO] Hygroscopic crystals; [CHEMINFO] | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM HYDROGEN SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7681-38-1 | |

| Record name | SODIUM BISULFATE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4494 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU8V88OWIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Melting point equals 315 °C | |

| Record name | Sodium bisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.